molecular formula C18H22ClN3O4 B2708625 1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034291-89-7

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Katalognummer B2708625
CAS-Nummer: 2034291-89-7
Molekulargewicht: 379.84
InChI-Schlüssel: YFEWJNNZFPPCRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as ABT-639, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of drugs known as calcium channel blockers and has been studied for its ability to modulate the activity of T-type calcium channels in the brain.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity and Insulin Sensitivity

One significant area of research involves the investigation of thiazolidine-2,4-diones and their derivatives for their hypoglycemic activity. These compounds, including closely related structures, have been designed and synthesized to evaluate their effect on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo. The findings suggest potential applications in managing conditions like diabetes through the modulation of insulin sensitivity and glucose metabolism (Oguchi et al., 2000).

Anti-arrhythmic and Cardiovascular Effects

Research has also been conducted on imidazolidine-2,4-dione derivatives for their anti-arrhythmic properties. Specific derivatives have been synthesized and evaluated for their structural activity relationships, with studies demonstrating their effects on electrocardiogram parameters in vitro and anti-arrhythmic activity in rat models. These studies indicate the potential of such compounds in the development of new therapeutic agents for managing arrhythmias and other cardiovascular conditions (Pękala et al., 2005).

Anticancer and Chemosensitizing Properties

Another research focus is the anticancer and chemosensitizing properties of imidazolidine-2,4-dione derivatives. These compounds have been investigated for their ability to inhibit cancer cell efflux pumps, such as ABCB1, which can enhance the efficacy of chemotherapeutic agents. Studies include the synthesis and evaluation of derivatives for their cytotoxic and antiproliferative activities against cancer cells, highlighting their potential as cancer therapies or adjuncts to existing treatments (Żesławska et al., 2019).

Dual Receptor Affinity for Neuropsychiatric Disorders

Imidazolidine-2,4-dione derivatives have also been explored for their dual affinity towards 5-HT1A receptors and the serotonin transporter (SERT), indicating potential applications in treating neuropsychiatric disorders such as depression and anxiety. The synthesis and evaluation of these compounds have shown promising results in preclinical models, offering insights into the development of new therapeutic agents that could offer improved efficacy and safety profiles for mental health conditions (Czopek et al., 2013).

Antibacterial and Antimicrobial Activity

The antibacterial and antimicrobial potential of imidazolidine-2,4-dione derivatives has also been a significant area of investigation. These studies have focused on synthesizing and evaluating compounds for their ability to enhance the efficacy of antibiotics against resistant bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). The research provides valuable insights into addressing the growing challenge of antibiotic resistance through the development of novel chemosensitizers or direct antimicrobial agents (Matys et al., 2015).

Eigenschaften

IUPAC Name

1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4/c1-26-10-9-21-16(23)12-22(18(21)25)15-5-7-20(8-6-15)17(24)13-3-2-4-14(19)11-13/h2-4,11,15H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWJNNZFPPCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.